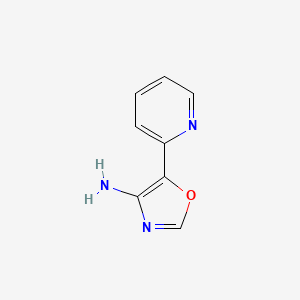5-(Pyridin-2-yl)oxazol-4-amine
CAS No.:
Cat. No.: VC18316667
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7N3O |
|---|---|
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 5-pyridin-2-yl-1,3-oxazol-4-amine |
| Standard InChI | InChI=1S/C8H7N3O/c9-8-7(12-5-11-8)6-3-1-2-4-10-6/h1-5H,9H2 |
| Standard InChI Key | CHQCSJODBYVZGB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=C(N=CO2)N |
Introduction
Chemical Identity and Structural Features
The compound consists of an oxazole ring (a five-membered heterocycle with oxygen at position 1 and nitrogen at position 3) substituted at position 5 with a pyridin-2-yl group and at position 4 with an amine moiety. This arrangement creates a planar, conjugated system that enhances electronic delocalization, as evidenced by similar oxazole derivatives . The pyridine ring introduces basicity (pKa ~5–6 for pyridine derivatives ), while the oxazole contributes to moderate lipophilicity.
Physicochemical Properties
Based on structurally related compounds (Table 1), 5-(pyridin-2-yl)oxazol-4-amine is predicted to exhibit:
-
Molecular weight: ~215–230 g/mol (derived from C11H8N3O)
-
Hydrogen bond donors/acceptors: 1/5, respectively, influencing solubility and membrane permeability .
Table 1. Comparative Physicochemical Data for Oxazole Derivatives
Synthetic Strategies
While no direct synthesis of 5-(pyridin-2-yl)oxazol-4-amine is documented in the provided sources, analogous pathways for oxazole and pyridine-containing compounds suggest feasible routes:
Hantzsch Thiazole/Oxazole Synthesis
The Hantzsch reaction, which couples α-haloketones with thioureas or urea derivatives, is widely used for oxazole formation . For example:
-
Condensation of 2-aminopyridine with an α-haloketone precursor.
-
Cyclization under acidic or basic conditions to form the oxazole ring .
Post-Functionalization of Oxazole Intermediates
Modification of pre-formed oxazole cores via:
-
Buchwald–Hartwig Amination: Introducing amine groups at position 4 using palladium catalysis .
-
Suzuki Coupling: Attaching pyridin-2-yl boronic acids to halogenated oxazoles .
Computational and Structural Insights
Docking studies of related compounds reveal:
-
The pyridin-2-yl group forms π–π interactions with aromatic residues in kinase active sites .
-
The oxazole oxygen participates in hydrogen bonds with backbone amides (e.g., Glu144 in CDK4) .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume